molecular formula C13H15ClO2 B8550075 (3-Chlorophenyl)(cyclopentyl)acetic acid

(3-Chlorophenyl)(cyclopentyl)acetic acid

Cat. No.: B8550075
M. Wt: 238.71 g/mol
InChI Key: DGISAMDVQQAGKN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(cyclopentyl)acetic acid is a carboxylic acid derivative featuring a cyclopentyl group and a 3-chlorophenyl substituent attached to the alpha-carbon of the acetic acid backbone.

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-cyclopentylacetic acid

InChI

InChI=1S/C13H15ClO2/c14-11-7-3-6-10(8-11)12(13(15)16)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2,(H,15,16)

InChI Key

DGISAMDVQQAGKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenylacetic Acid Derivatives

2-(3-Chlorophenyl)acetic Acid
  • Structure : Lacks the cyclopentyl group, with a simpler 3-chlorophenyl-acetic acid backbone.
  • Physical Properties :
    • Melting point: 349.8 K (fusion enthalpy: 22.6 kJ/mol) .
    • Comparatively, the 2- and 4-chloro isomers melt at 367.4 K and 377.9 K, respectively, highlighting the impact of chlorine position on crystal packing .
  • Applications: Used as a precursor in anticonvulsant and antinociceptive drug synthesis (e.g., pyrrolidinone derivatives via cyclocondensation) .
2-Amino-2-(3-chlorophenyl)acetic Acid Hydrochloride
  • Structure: Features an amino group on the alpha-carbon.
  • Key Differences: Enhanced solubility in polar solvents due to protonation of the amino group. Potential for hydrogen bonding, influencing bioavailability compared to non-amino analogs .

Cycloalkyl-Substituted Analogs

Cyclopentyl(phenyl)acetic Acid
  • Structure : Replaces the 3-chlorophenyl group with a plain phenyl ring.
  • Adsorption Behavior : Exhibits comparable adsorption to diphenylacetic acid (entry 7) in studies of polycyclic aromatic hydrocarbon (PAH) removal, driven by π–π and π–sp³ interactions .
2-(3-(3-Chlorophenyl)cyclobutyl)acetic Acid
  • Structure : Cyclobutyl ring instead of cyclopentyl.
  • Key Differences :
    • Increased ring strain in cyclobutyl may reduce thermal stability.
    • Molecular weight: 224.68 g/mol (vs. ~238 g/mol estimated for the cyclopentyl analog) .

Bicyclic and Heterocyclic Derivatives

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid
  • Structure : Incorporates a tetrahydropyran ring.
  • Applications : Used as a pharmaceutical building block for neurological and metabolic drugs due to its heterocyclic rigidity and stereochemical diversity .
  • Comparison : The cyclopentyl group in the target compound may confer greater lipophilicity, influencing blood-brain barrier penetration.
Jasmonic Acid Derivatives (e.g., 3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid)
  • Structure : Cyclopentane ring with ketone and alkenyl substituents.
  • Biological Activity : Functions as a plant hormone, unlike the synthetic 3-chlorophenyl analog .
  • Key Difference : The absence of aromatic chlorination in jasmonic acid limits its use in drug design but enhances natural signaling roles.

Indole- and Sulfonyl-Substituted Analogs

2-[1-[(3-Chlorophenyl)methyl]indol-3-yl]acetic Acid
  • Structure : Integrates an indole moiety.
  • Applications: Potential use in antinflammatory or anticancer agents due to indole’s role in receptor binding .
  • Comparison : The indole’s π-system may enhance biological activity compared to the cyclopentyl-phenyl scaffold.
2-[(3-Chlorophenyl)sulfonyl-cyclopropylamino]acetic Acid
  • Structure : Sulfonyl and cyclopropyl groups introduce steric and electronic complexity.
  • Properties : Molecular weight 289.73 g/mol; sulfonyl groups enhance stability and solubility .

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